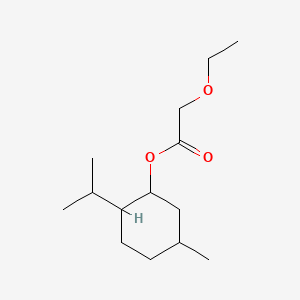
1,4-Dibromo-2,6-diisopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2,6-diisopropylbenzene is an organic compound with the molecular formula C12H16Br2. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and two isopropyl groups are substituted at the 2 and 6 positions. This compound is a white solid at room temperature and is practically insoluble in water but soluble in organic solvents such as ethanol, benzene, and diethyl ether .
Preparation Methods
1,4-Dibromo-2,6-diisopropylbenzene can be synthesized through various methods. One common synthetic route involves the bromination of 2,6-diisopropylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or benzoyl peroxide. The reaction is typically carried out in an organic solvent like carbon tetrachloride (CCl4) at reflux temperature . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
1,4-Dibromo-2,6-diisopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to 2,6-diisopropylbenzene by using reducing agents like zinc in acetic acid or catalytic hydrogenation.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding quinones or other oxidized products depending on the oxidizing agent used.
Scientific Research Applications
1,4-Dibromo-2,6-diisopropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,6-diisopropylbenzene involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and other biomolecules. The isopropyl groups provide steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
1,4-Dibromo-2,6-diisopropylbenzene can be compared with other dibromobenzenes such as 1,2-dibromobenzene and 1,3-dibromobenzene. While all these compounds share the dibromo substitution on the benzene ring, the position of the bromine atoms significantly affects their chemical properties and reactivity. For example:
1,2-Dibromobenzene: Has bromine atoms at adjacent positions, leading to different steric and electronic effects compared to this compound.
1,3-Dibromobenzene: Has bromine atoms at the meta positions, which also results in different reactivity patterns.
1,4-Dibromobenzene: Lacks the isopropyl groups, making it less sterically hindered and more reactive in certain substitution reactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
1349717-76-5 |
|---|---|
Molecular Formula |
C12H16Br2 |
Molecular Weight |
320.06 g/mol |
IUPAC Name |
2,5-dibromo-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C12H16Br2/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,1-4H3 |
InChI Key |
WKGQNYMQIYJEDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1Br)C(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8-Bis[4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12090740.png)

![1-[2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12090748.png)
![6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12090752.png)





![3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12090787.png)


![2-[4-(Propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B12090803.png)

